molecular formula C8H7BrN2O2 B8121626 2h-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy-

2h-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy-

Cat. No.: B8121626
M. Wt: 243.06 g/mol
InChI Key: OWGRFTNXMDCMGS-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- typically involves the condensation of o-phenylenediamine with appropriate brominated and methoxylated reagents. One common method includes the reaction of o-phenylenediamine with 4-bromo-3-methoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methoxy groups in 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy- makes it unique compared to its analogs. These substituents enhance its chemical reactivity and potential for diverse biological activities, making it a valuable compound for further research and development .

Biological Activity

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy (CAS Number: 1388064-25-2) is a heterocyclic organic compound belonging to the benzimidazolone class. Its unique structure, characterized by a bromine atom at the 4-position and a methoxy group at the 6-position, contributes significantly to its biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-6-methoxy is C₈H₇BrN₂O₂, with a molecular weight of approximately 242.08 g/mol. The presence of halogen and methoxy substituents enhances its reactivity and potential pharmacological effects.

PropertyValue
Molecular FormulaC₈H₇BrN₂O₂
Molecular Weight242.08 g/mol
CAS Number1388064-25-2
Chemical ClassBenzimidazolone

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with brominated and methoxylated reagents. A common method includes reacting o-phenylenediamine with 4-bromo-3-methoxybenzaldehyde under acidic conditions to yield the desired product. This reaction can be optimized using continuous flow reactors and Lewis acid catalysts for industrial applications.

Biological Activities

Research indicates that derivatives of benzimidazolones exhibit a range of biological activities including:

  • Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines. For instance, studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells such as MCF-7 and U-937 .
  • Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. The structural features allow for interaction with microbial targets, enhancing their efficacy.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in cancer progression, such as Dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells .

Table: Biological Activities of 2H-Benzimidazol-2-one Derivatives

Activity TypeTarget/Cell LineIC₅₀ Value (µM)Reference
AnticancerMCF-715.63
AnticancerU-937<10
Enzyme InhibitionDHODHNot specified
AntimicrobialVarious pathogensVaries

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzimidazole derivatives against human leukemia cell lines. The results indicated that certain derivatives exhibited IC₅₀ values lower than traditional chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds derived from benzimidazolones can modulate apoptotic pathways, leading to cell death in cancerous cells. Flow cytometry assays confirmed that these compounds act in a dose-dependent manner to induce apoptosis .
  • Enzyme Targeting : The compound has been identified as a selective inhibitor of BRPF1 and TRIM24 proteins, which are associated with various cancers. This dual inhibitory activity suggests potential therapeutic applications in oncology .

Properties

IUPAC Name

4-bromo-6-methoxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRFTNXMDCMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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